Bravelle

Assisted Reproductive Technology Patient-Reported Outcomes Gonadotropin Tolerability

Choose Bravelle for ART protocols prioritizing patient comfort—evidence shows significantly lower injection site pain (P<0.001) vs recombinant FSH. Its urinary-source isoform profile offers a cost-per-live-birth advantage (~€26,636) over some rFSH biosimilars. Critically, the US voluntary recall and market discontinuation require rigorous source, potency, and cold-chain verification. Ideal for comparative glycoform studies or cost-constrained healthcare systems.

Molecular Formula C42H65N11O12S2
Molecular Weight 980.2 g/mol
Cat. No. B12713756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBravelle
Molecular FormulaC42H65N11O12S2
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1
InChIKeyZDRRIRUAESZNIH-BZGUUIOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 vial / 5 vials / 10 vials / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bravelle (Urofollitropin) Product Profile and Key Differentiators for ART Procurement


Bravelle (urofollitropin for injection) is a highly purified, human-derived follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women [1]. It is a glycoprotein composed of non-covalently linked alpha and beta subunits, and it is available as a sterile, lyophilized powder for reconstitution and subcutaneous (SC) or intramuscular (IM) injection [1]. While its efficacy is generally comparable to recombinant FSH (rFSH) products in controlled ovarian hyperstimulation, Bravelle possesses unique physiochemical properties related to its isoform profile, route-dependent pharmacokinetics, and patient-reported tolerability that are critical considerations for clinical procurement and protocol design [2]. Of significant procurement relevance, the product was voluntarily recalled and subsequently discontinued in the United States, impacting its global availability and supply chain considerations [3].

Why Bravelle Cannot Be Directly Substituted with Other Gonadotropins: A Pharmacodynamic and Supply Chain Analysis


Gonadotropins are not interchangeable commodities. Their efficacy and safety are fundamentally linked to the specific glycosylation patterns (isoform profiles) imparted by their source (urinary vs. recombinant) and manufacturing process, which in turn dictate their in vivo half-life, receptor binding kinetics, and biological response [1]. Bravelle's isoform profile, which is more basic than other urofollitropin preparations and resembles that of recombinant FSH, yields a distinct pharmacodynamic response that differs from both other urinary FSH products and human menopausal gonadotropin (hMG) preparations like Menopur [REFS-1, REFS-2]. Critically, Bravelle's subcutaneous (SC) and intramuscular (IM) routes are not bioequivalent, a key difference from many other FSH products that are only labeled for SC use [3]. Furthermore, Bravelle has a unique supply chain status; a voluntary recall in 2015 due to sub-potency issues and subsequent market discontinuation in the U.S. means that any remaining stock is limited and requires rigorous verification of source and potency, distinguishing it from widely available, continuous-supply rFSH alternatives [4].

Quantitative Comparative Evidence for Bravelle Selection in ART Protocols


Significantly Reduced Injection Site Pain Compared to Recombinant Follitropin-Beta (Follistim)

In a pooled analysis of two randomized controlled trials (n=238) comparing Bravelle to recombinant follitropin-beta (Follistim) for IVF, patients receiving Bravelle reported significantly less injection site pain. This was a consistent finding across both studies [1]. This is a key patient-centric differentiator in multi-week stimulation protocols.

Assisted Reproductive Technology Patient-Reported Outcomes Gonadotropin Tolerability

Non-Bioequivalent Pharmacokinetics Between Subcutaneous and Intramuscular Administration Routes

Unlike many recombinant FSH products which are designed for SC use only, Bravelle can be administered via both SC and IM routes. However, the pharmacokinetics of these two routes are not equivalent [1]. Multiple doses of Bravelle IM resulted in a Cmax and AUC that were 77.7% and 81.8% of those achieved with SC administration, respectively [1]. This is a quantifiable, route-dependent difference that must be considered in protocol design.

Pharmacokinetics Bioequivalence Gonadotropin Administration

Unique Isoform Profile Compared to Both Urinary and Recombinant FSH

The biological activity of FSH is influenced by its glycosylation pattern (isoform profile). Bravelle displays a more basic isoform profile than other urofollitropin preparations and is similar to that of recombinant FSH (rFSH) [1]. However, as a highly purified urinary product, it retains a different sialylation pattern and core fucose content (~23.9%) compared to recombinant follitropin alfa (30-36%) [2]. This structural distinction is a class-level differentiating feature.

Glycosylation Pharmacodynamics FSH Isoforms

Lower Cost Per Live Birth Compared to Alternatives in Real-World Analysis

A large-scale cost-effectiveness analysis based on real-world data from the French National Health Database (N=245,534 stimulations) found that urinary gonadotropins, the class including Bravelle, are associated with a lower cost per live birth (LB) and cumulative live birth (CLB) compared to biosimilar r-hFSH alfa products, though higher than the originator r-hFSH alfa [1]. This provides a class-level economic justification for selecting urinary products in cost-constrained healthcare systems.

Health Economics Cost-Effectiveness Real-World Evidence

Documented Batch Potency Issues and Market Withdrawal: A Critical Supply Chain Risk

A voluntary recall of Bravelle was initiated in October 2015 by Ferring Pharmaceuticals after internal quality monitoring revealed that certain lots manufactured between March 2014 and October 2015 did not meet potency specifications [REFS-1, REFS-2]. The FDA classified the drug as sub-potent, and the brand was subsequently discontinued in the United States [1]. This history represents a concrete, verifiable risk factor for procurement, differentiating it from other gonadotropins with uninterrupted market presence.

Drug Safety Manufacturing Supply Chain Management

Optimal Clinical and Procurement Scenarios for Bravelle Based on Comparative Evidence


Protocols Prioritizing Patient Comfort and Compliance via Reduced Injection Pain

Based on direct head-to-head evidence showing significantly lower injection site pain with Bravelle compared to Follistim (P < 0.001), Bravelle is a rational choice for ART centers seeking to improve the patient experience during the demanding ovarian stimulation phase, which can last for multiple weeks [1]. This scenario applies when patient-reported outcomes and comfort are a high priority in protocol selection.

Cost-Sensitive Healthcare Systems or Self-Pay Patients Where Urinary Gonadotropins Offer an Economic Advantage

Real-world cost-effectiveness data suggests that the class of urinary gonadotropins, including Bravelle, can be associated with a lower cost per live birth (€26,636) compared to certain rFSH biosimilars (€28,037) [1]. Procurement in healthcare systems with fixed budgets or for self-pay patients where minimizing out-of-pocket costs is a key driver should consider Bravelle as a potentially more economical option than some rFSH alternatives.

Research on the Pharmacodynamic Impact of FSH Glycosylation and Isoform Profiles

Bravelle possesses a unique isoform profile—more basic than other urofollitropins but with a distinct sialylation pattern and lower core fucose content (~23.9%) compared to follitropin alfa (30-36%) [1]. It is an ideal candidate for comparative studies investigating how these specific glycosylation differences influence receptor binding, clearance rates, and clinical outcomes in controlled ovarian stimulation. Researchers requiring a well-characterized urinary FSH comparator with a defined, non-recombinant glycoform profile would select Bravelle.

Risk Management and Quality Assurance for Procurement from Secondary Markets

Given the documented history of a product recall for sub-potency and subsequent market discontinuation in the U.S., any procurement of Bravelle must be accompanied by a rigorous risk management and quality verification process [1]. This scenario applies to supply chain and quality assurance professionals who are tasked with validating the source, manufacturing date, and potency of any available Bravelle inventory to ensure patient safety and treatment efficacy. This is a unique procurement consideration not applicable to most other gonadotropins.

Quote Request

Request a Quote for Bravelle

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.